molecular formula C15H14N2O2 B15041885 (2E)-3-(4-methoxyphenyl)-N-(pyridin-4-yl)prop-2-enamide

(2E)-3-(4-methoxyphenyl)-N-(pyridin-4-yl)prop-2-enamide

Cat. No.: B15041885
M. Wt: 254.28 g/mol
InChI Key: IOGKNTDMQMFSPX-QPJJXVBHSA-N
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Description

(2E)-3-(4-methoxyphenyl)-N-(pyridin-4-yl)prop-2-enamide is an organic compound that belongs to the class of enamides Enamides are characterized by the presence of a double bond conjugated with an amide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(4-methoxyphenyl)-N-(pyridin-4-yl)prop-2-enamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-methoxybenzaldehyde and 4-aminopyridine.

    Condensation Reaction: The aldehyde group of 4-methoxybenzaldehyde reacts with the amine group of 4-aminopyridine in the presence of a base such as sodium hydroxide to form an imine intermediate.

    Reduction: The imine intermediate is then reduced using a reducing agent like sodium borohydride to form the corresponding amine.

    Amidation: The amine is then reacted with acryloyl chloride in the presence of a base such as triethylamine to form the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and more efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(4-methoxyphenyl)-N-(pyridin-4-yl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group or further to a carboxyl group.

    Reduction: The double bond in the enamide can be reduced to form a saturated amide.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: 4-hydroxyphenyl or 4-carboxyphenyl derivatives.

    Reduction: Saturated amide derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a ligand in biochemical assays.

    Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.

    Industry: Used in the development of new materials or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of (2E)-3-(4-methoxyphenyl)-N-(pyridin-4-yl)prop-2-enamide would depend on its specific application. For example, if it is used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The exact pathways and targets would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    (2E)-3-(4-hydroxyphenyl)-N-(pyridin-4-yl)prop-2-enamide: Similar structure but with a hydroxyl group instead of a methoxy group.

    (2E)-3-(4-chlorophenyl)-N-(pyridin-4-yl)prop-2-enamide: Similar structure but with a chlorine atom instead of a methoxy group.

Uniqueness

The presence of the methoxy group in (2E)-3-(4-methoxyphenyl)-N-(pyridin-4-yl)prop-2-enamide may confer unique electronic properties, affecting its reactivity and interactions with biological targets. This could make it more suitable for certain applications compared to its analogs.

Properties

Molecular Formula

C15H14N2O2

Molecular Weight

254.28 g/mol

IUPAC Name

(E)-3-(4-methoxyphenyl)-N-pyridin-4-ylprop-2-enamide

InChI

InChI=1S/C15H14N2O2/c1-19-14-5-2-12(3-6-14)4-7-15(18)17-13-8-10-16-11-9-13/h2-11H,1H3,(H,16,17,18)/b7-4+

InChI Key

IOGKNTDMQMFSPX-QPJJXVBHSA-N

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/C(=O)NC2=CC=NC=C2

Canonical SMILES

COC1=CC=C(C=C1)C=CC(=O)NC2=CC=NC=C2

Origin of Product

United States

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